molecular formula C26H22ClF3N2O3 B12640104 C26H22ClF3N2O3

C26H22ClF3N2O3

Cat. No.: B12640104
M. Wt: 502.9 g/mol
InChI Key: FNUYFHGFTXQGKP-JKWVGCSGSA-N
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Description

The compound with the molecular formula C26H22ClF3N2O3 tau-fluvalinate . It is a synthetic pyrethroid insecticide primarily used to control varroa mites in honey bee colonies . This compound is a derivative of fluvalinate and is known for its effectiveness in pest control.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tau-fluvalinate is synthesized from racemic valine. The synthesis involves several steps:

Industrial Production Methods: The industrial production of tau-fluvalinate involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring the compound meets the required standards for agricultural use.

Chemical Reactions Analysis

Types of Reactions: Tau-fluvalinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: It can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Tau-fluvalinate has several scientific research applications:

Mechanism of Action

Tau-fluvalinate exerts its effects by targeting the sodium channels in the nervous system of insects. It prolongs the open phase of the sodium channel gates when a nerve cell is excited, leading to prolonged nerve impulses. This causes paralysis and eventual death of the insect .

Comparison with Similar Compounds

    Fluvalinate: The parent compound of tau-fluvalinate, also a pyrethroid insecticide.

    Permethrin: Another pyrethroid insecticide with similar applications.

    Cypermethrin: A widely used pyrethroid with a similar mechanism of action.

Uniqueness: Tau-fluvalinate is unique due to its specific structure, which provides high efficacy against varroa mites while being relatively safe for honey bees. Its stability and low volatility make it suitable for use in beekeeping .

Biological Activity

C26H22ClF3N2O3, commonly known as τ-Fluvalinate, is a synthetic pyrethroid insecticide widely used in agricultural and apicultural practices. Its primary function is to control various insect pests, particularly in honey bee colonies against varroa mites. This article delves into the biological activity of τ-Fluvalinate, examining its mechanisms of action, toxicity profiles, and relevant case studies.

  • Chemical Formula : this compound
  • Molecular Weight : 487.91 g/mol
  • CAS Number : 102851-06-9

τ-Fluvalinate acts primarily on the nervous system of insects. It disrupts the normal functioning of sodium channels, leading to prolonged nerve impulses and eventual paralysis. This mechanism is characteristic of many pyrethroids, which are designed to mimic the action of natural pyrethrins but with enhanced stability and potency.

Efficacy Against Pests

τ-Fluvalinate has demonstrated broad-spectrum efficacy against a variety of insect pests:

  • Target Insects : Varroa mites, aphids, thrips, and whiteflies.
  • Application Methods : Topical application, fogging, and residual sprays.

Toxicity Profiles

The toxicity of τ-Fluvalinate varies across different organisms:

Organism TypeToxicity LevelEffect Description
Aquatic LifeVery ToxicLong-lasting effects on aquatic ecosystems .
BirdsModerately ToxicPotential risk to non-target species .
BeesLow ToxicityGenerally safe when used according to guidelines .

Case Studies

  • Impact on Honey Bees
    • A study assessed the effects of τ-Fluvalinate on honey bee colonies. The results indicated that while τ-Fluvalinate effectively controlled varroa mite populations, it also posed risks to bee health when used excessively or improperly. A balance must be struck to ensure effective pest control without harming beneficial pollinators .
  • Aquatic Toxicology
    • Research conducted on the impact of τ-Fluvalinate in aquatic environments revealed significant toxicity to fish and invertebrates. The study utilized Danio rerio embryos to assess neurotoxicity and developmental effects, highlighting the importance of monitoring pesticide runoff into water bodies .
  • Environmental Persistence
    • Investigations into the environmental persistence of τ-Fluvalinate indicated that it can remain active in soils for extended periods, raising concerns about bioaccumulation and potential impacts on soil-dwelling organisms .

Genotoxicity Studies

Recent studies have evaluated the genotoxic potential of τ-Fluvalinate using various in vitro assays:

  • In Vitro Tests : Results showed that τ-Fluvalinate did not exhibit significant genotoxic effects at environmentally relevant concentrations.
  • In Vivo Studies : Animal studies indicated low levels of DNA damage compared to other pesticides within the same class .

Properties

Molecular Formula

C26H22ClF3N2O3

Molecular Weight

502.9 g/mol

IUPAC Name

(11S,12R,16S)-14-[4-chloro-3-(trifluoromethyl)phenyl]-11-(2,2-dimethylpropanoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione

InChI

InChI=1S/C26H22ClF3N2O3/c1-25(2,3)22(33)21-19-18(20-15-7-5-4-6-13(15)10-11-31(20)21)23(34)32(24(19)35)14-8-9-17(27)16(12-14)26(28,29)30/h4-12,18-21H,1-3H3/t18-,19+,20?,21-/m0/s1

InChI Key

FNUYFHGFTXQGKP-JKWVGCSGSA-N

Isomeric SMILES

CC(C)(C)C(=O)[C@@H]1[C@H]2[C@@H](C3N1C=CC4=CC=CC=C34)C(=O)N(C2=O)C5=CC(=C(C=C5)Cl)C(F)(F)F

Canonical SMILES

CC(C)(C)C(=O)C1C2C(C3N1C=CC4=CC=CC=C34)C(=O)N(C2=O)C5=CC(=C(C=C5)Cl)C(F)(F)F

Origin of Product

United States

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